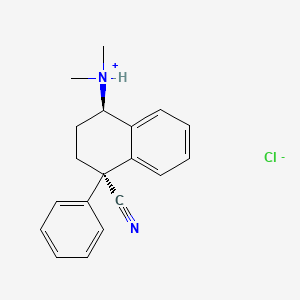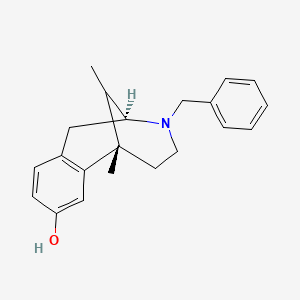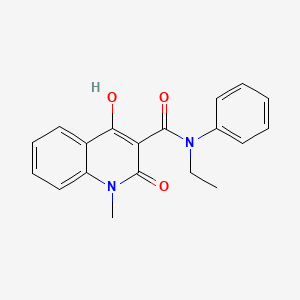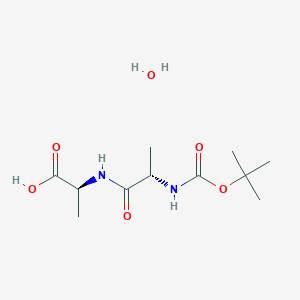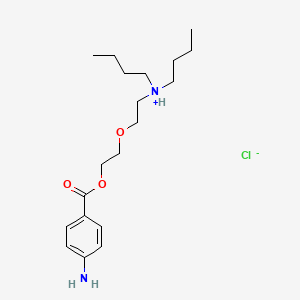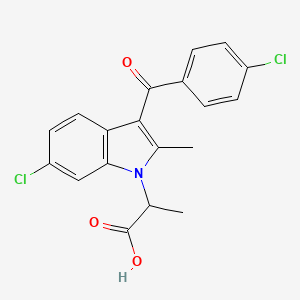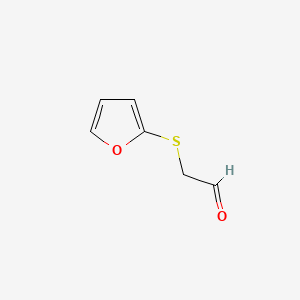
Acetaldehyde, (2-furanylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde, (2-furanylthio)-: is an organic compound with the chemical formula C6H6O2S. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as ethanol and ether . This compound is used as an intermediate in organic synthesis, particularly in the production of other heterocyclic or sulfur-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing Acetaldehyde, (2-furanylthio)- involves the reaction of vinyl sulfide with acetoacetic acid . The reaction is typically carried out under heating and stirring conditions for several hours. The reaction mixture is then extracted and purified to obtain the desired product .
Industrial Production Methods: Industrial production methods for Acetaldehyde, (2-furanylthio)- are not well-documented in the literature. it is likely that similar synthetic routes involving the reaction of sulfur-containing compounds with aldehydes or ketones are employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Acetaldehyde, (2-furanylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The furan ring and sulfur atom can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or other electrophiles.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted furan or sulfur-containing compounds.
Scientific Research Applications
Acetaldehyde, (2-furanylthio)- has several applications in scientific research:
Mechanism of Action
The mechanism by which Acetaldehyde, (2-furanylthio)- exerts its effects involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins and other macromolecules, leading to changes in their structure and function . The furan ring and sulfur atom can also participate in various chemical reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Acetaldehyde (Ethanal): A simple aldehyde with the formula CH3CHO.
Furfural (2-Furaldehyde): An aldehyde derived from furan with the formula C5H4O2.
Thiophene-2-carboxaldehyde: A sulfur-containing aldehyde with the formula C5H4OS.
Uniqueness: Acetaldehyde, (2-furanylthio)- is unique due to the presence of both a furan ring and a sulfur atom in its structure. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
68922-05-4 |
|---|---|
Molecular Formula |
C6H6O2S |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
2-(furan-2-ylsulfanyl)acetaldehyde |
InChI |
InChI=1S/C6H6O2S/c7-3-5-9-6-2-1-4-8-6/h1-4H,5H2 |
InChI Key |
GVJSZSKAOYMXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)SCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
